tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-3-methylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-3-methylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a bromothiophene sulfonyl group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes.
Introduction of the Bromothiophene Group: The bromothiophene moiety is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a brominating agent.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-3-methylpiperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-3-methylpiperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions, while the sulfonyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-((5-chlorothiophen-2-yl)sulfonyl)-3-methylpiperazine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 4-((5-fluorothiophen-2-yl)sulfonyl)-3-methylpiperazine-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.
tert-Butyl 4-((5-iodothiophen-2-yl)sulfonyl)-3-methylpiperazine-1-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-3-methylpiperazine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The bromine atom provides unique reactivity compared to other halogens, and the sulfonyl group enhances the compound’s solubility and stability.
Properties
IUPAC Name |
tert-butyl 4-(5-bromothiophen-2-yl)sulfonyl-3-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O4S2/c1-10-9-16(13(18)21-14(2,3)4)7-8-17(10)23(19,20)12-6-5-11(15)22-12/h5-6,10H,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLHLHITMAXYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=C(S2)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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